Lipophilicity (clogP/logP) Reduction of 1.8–2.7 Log Units vs. Unsubstituted and Dimethyl Aniline Analogs
The target compound exhibits a computed clogP of 2.87 [1], which is substantially lower than those of its closest commercially available analogs: N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline (J034-0241, logP 4.63) and 2,4-dimethyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline (J034-0251, logP 5.56) . The 4-methoxy substitution therefore reduces lipophilicity by ΔlogP = –1.76 (vs. J034-0241) and ΔlogP = –2.69 (vs. J034-0251). This magnitude of difference is sufficient to shift a compound from the 'high lipophilicity risk' zone (logP > 5) into the favorable drug-like range (logP 1–3), with implications for aqueous solubility, metabolic clearance, and promiscuous target binding.
| Evidence Dimension | Computed logP/clogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 2.87 (sildrug/IBB Warsaw); logP = 3.183 (ZINC) |
| Comparator Or Baseline | J034-0241: logP = 4.63 (ChemDiv). J034-0251: logP = 5.56 (ChemDiv). |
| Quantified Difference | ΔlogP = –1.76 vs. J034-0241; ΔlogP = –2.69 vs. J034-0251 |
| Conditions | Computed logP/clogP values from ChemDiv catalog (proprietary algorithm), sildrug (RDKit-based), and ZINC15; not experimentally measured. |
Why This Matters
A logP reduction of this magnitude predicts significantly higher aqueous solubility and potentially lower non-specific protein binding, directly affecting assay performance in biochemical and cell-based screening cascades.
- [1] Sildrug/IBB Warsaw. EOS33634: 4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline – Basic Properties: clogP 2.87, TPSA 53.74, HBA 6, HBD 0. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS33634/ View Source
